molecular formula C17H21N3OS B2654854 N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(m-tolyl)acetamide CAS No. 1448073-65-1

N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(m-tolyl)acetamide

Cat. No.: B2654854
CAS No.: 1448073-65-1
M. Wt: 315.44
InChI Key: QWTBNCGPIAWJDL-UHFFFAOYSA-N
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Description

N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C17H21N3OS and its molecular weight is 315.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds with a thiazolyl piperidinyl acetamide structure have been evaluated for their antimicrobial activities against pathogenic bacteria and Candida species. These compounds show significant effectiveness, particularly against fungal species, indicating their potential as antimicrobial agents. For example, derivatives obtained by reacting 2-chloro-N-(benzothiazole-2-yl)acetamides with piperidine derivatives demonstrated more effectiveness against fungi than bacteria, with certain derivatives showing substantial activity against Candida utilis (Mokhtari & Pourabdollah, 2013).

Antitumor and Anticancer Applications

Several studies have synthesized and evaluated the antitumor activities of thiazolyl and piperidinyl acetamide derivatives. Compounds exhibiting potent antiproliferative activities against various cancer cell lines, including HeLa (human cervical cancer) and A549 (human lung cancer), have been identified. This highlights the potential of these compounds in cancer research and therapy. For instance, novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides showed significant inhibitory activity, suggesting the role of these compounds in inducing cell apoptosis and causing cell cycle arrest (Wu et al., 2017).

Antioxidant Applications

Thiazolyl piperidinyl acetamide derivatives have also been explored for their antioxidant properties. The presence of the thiazole and piperidine moieties contributes to the scavenging ability of these compounds, making them useful in studies investigating oxidative stress and its mitigation. For instance, certain derivatives of 2-amino-1,3,4-thiadiazoles have been synthesized and shown promising antioxidant activities, indicating their potential in combating oxidative stress-related diseases (Hamama et al., 2013).

Antibacterial and Antifungal Activities

The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has demonstrated moderate to high antibacterial potentials, indicating their significance in developing new antibacterial agents. Such compounds have shown activity against both Gram-negative and Gram-positive bacteria, suggesting a broad spectrum of antibacterial capabilities (Iqbal et al., 2017).

Properties

IUPAC Name

2-(3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-13-3-2-4-14(11-13)12-16(21)19-15-5-8-20(9-6-15)17-18-7-10-22-17/h2-4,7,10-11,15H,5-6,8-9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTBNCGPIAWJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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